Mal-amido-PEG16-acid

ADC aggregation hydrophobic interaction chromatography (HIC) PEG linker length

Maleimide-NH-PEG16-CH2CH2COOH (synonyms: Mal-amido-PEG16-acid, Mal-amido-PEG16-propionic acid) is a heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group, a discrete PEG chain of exactly 16 ethylene oxide (EO) units, and a terminal carboxylic acid. This architecture enables sequential, orthogonal bioconjugation: the maleimide reacts specifically with thiol (sulfhydryl) groups on biomolecules, while the carboxylic acid couples to primary amines following activation.

Molecular Formula C42H76N2O21
Molecular Weight 945.1 g/mol
Cat. No. B12421261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG16-acid
Molecular FormulaC42H76N2O21
Molecular Weight945.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49)
InChIKeyJIJKJDGRTAORHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Maleimide-NH-PEG16-CH2CH2COOH: A Discrete PEG16 Heterobifunctional Linker for ADC and PROTAC Bioconjugation Procurement


Maleimide-NH-PEG16-CH2CH2COOH (synonyms: Mal-amido-PEG16-acid, Mal-amido-PEG16-propionic acid) is a heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group, a discrete PEG chain of exactly 16 ethylene oxide (EO) units, and a terminal carboxylic acid . This architecture enables sequential, orthogonal bioconjugation: the maleimide reacts specifically with thiol (sulfhydryl) groups on biomolecules, while the carboxylic acid couples to primary amines following activation . With a defined molecular weight of approximately 945.1 g/mol and a pure, discrete chain length (n=16), this linker is employed primarily as a non-cleavable spacer in antibody-drug conjugates (ADCs) and as a PROTAC linker for targeted protein degradation research .

Why Maleimide-NH-PEG16-CH2CH2COOH Cannot Be Substituted with Alternative PEGn Linkers in ADC or Bioconjugate Procurement


Although the maleimide-PEGn-acid linker family shares common terminal functional groups, substitution among different PEG chain lengths (e.g., PEG4, PEG8, PEG12, or PEG24) is not functionally equivalent due to the strong, quantifiable dependence of critical conjugate properties on the specific PEG length . As demonstrated in direct comparative ADC studies, increasing PEG chain length systematically reduces conjugate hydrophobicity, decreases aggregate formation, and improves plasma pharmacokinetic (PK) profiles and tumor exposure [1][2]. Conversely, shorter linkers (e.g., PEG4) or the absence of PEG result in higher aggregate content, faster plasma clearance, and elevated off-target tissue drug concentrations, compromising both efficacy and tolerability [3]. PEG16 occupies a strategic position within this spectrum, offering a differentiated balance of spacer length for applications requiring intermediate molecular shielding and pharmacokinetic modulation compared to both shorter and longer PEGn analogs [4].

Maleimide-NH-PEG16-CH2CH2COOH: Quantitative Differentiation Guide for Procurement Selection


PEG16 Linker Length Reduces ADC Hydrophobicity and Aggregate Formation Compared to Shorter PEGn Linkers

The PEG16 linker provides intermediate hydrophilicity that reduces conjugate aggregation relative to shorter PEG4 and PEG8 analogs, a key quality attribute for high-DAR ADC development. In comparative studies of pendant-type PEG linkers in DAR8 ADCs, increasing PEG chain length from 4 to 12 EO units progressively decreased conjugate hydrophobicity as measured by HIC analysis [1]. While the study directly compared PEG4, PEG8, and PEG12, the observed trend is class-level extrapolated to PEG16, which would be expected to exhibit hydrophobicity intermediate between PEG12 and PEG24. Stability studies further demonstrated that aggregates content decreases as PEG length increases, with PEG8 and PEG12 showing superior aggregation profiles to PEG4 [1].

ADC aggregation hydrophobic interaction chromatography (HIC) PEG linker length

Longer PEG Linkers Improve ADC Pharmacokinetics and Tumor Exposure Over Non-PEGylated or Short PEGn Constructs

ADC constructs incorporating PEG8 and PEG12 linkers exhibit superior pharmacokinetic (PK) profiles compared to both non-PEGylated controls and PEG4-based ADCs, with the PEG chain length effect extending to improved tumor exposure. In a direct head-to-head comparison, DAR8-ADCs with PEG8 and PEG12 demonstrated better PK profiles than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. Independently, a cross-study evaluation of side-chain PEGylated ADCs showed that increasing PEG chain length from 2 to 24 units led to increased plasma and tumor exposures and lower plasma clearances compared to a non-PEGylated control ADC [2]. In vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 exhibited stronger activity, consistent with their improved PK profiles [1].

ADC pharmacokinetics plasma clearance tumor exposure PEG linker length

PEG-Based Linker Incorporation Increases Ligand Coupling Efficiency by 30% Relative to Linker-Free Immobilization

The incorporation of PEG-based crosslinkers significantly enhances ligand coupling efficiency compared to direct immobilization approaches. In a study evaluating hydrophobic peptide immobilization to hydrophilic chromatographic matrices, a ligand coupling efficiency of 67% was achieved in the absence of a PEG linker. Incorporating a PEG-based linker at low densities increased the coupling efficiency by 30% [1]. Additionally, a 300% signal improvement was observed when a 30-atom linker was used instead of a 9-atom homologue, attributed to reduced steric hindrance and improved antibody binding accessibility [2].

ligand coupling efficiency PEG crosslinker bioconjugation chromatographic matrix

Maleimide-Thiol Conjugation Retains High Selectivity with PEG16 Spacer, Avoiding the Oligomerization Risks of Homobifunctional Crosslinkers

The heterobifunctional maleimide-PEG16-carboxylic acid architecture provides controlled, sequential conjugation that avoids the oligomerization commonly observed with homobifunctional crosslinkers. The maleimide group reacts selectively with thiol groups at pH 6.5-7.5 to form stable thioether bonds, while the carboxylic acid enables subsequent amide coupling with primary amines after activation (e.g., with EDC or by conversion to NHS/TFP esters) . This orthogonal reactivity stands in contrast to homobifunctional reagents, which lack the ability to control conjugation order and frequently lead to uncontrolled polymerization and heterogeneous product mixtures [1].

maleimide selectivity heterobifunctional crosslinker thiol conjugation bioconjugation

PEG16 Discrete Linker Offers Defined Molecular Weight and Batch-to-Batch Reproducibility Versus Polydisperse PEG Alternatives

Maleimide-NH-PEG16-CH2CH2COOH is a discrete PEG (dPEG) linker with a precisely defined molecular weight of approximately 945.1 g/mol and exactly 16 ethylene oxide units, contrasting with traditional polydisperse PEG reagents that contain a distribution of chain lengths [1]. This discrete nature ensures that each linker molecule is chemically identical, eliminating the batch-to-batch variability and analytical complexity associated with polydisperse PEG linkers. Commercial suppliers offer dPEG linkers in defined lengths (n=2, 4, 6, 8, 12, 24 EO units) with purity specifications typically >95% to >98% . The uniform composition facilitates precise characterization by mass spectrometry and HPLC, and enables reproducible conjugate synthesis with consistent drug-to-antibody ratios (DAR) .

discrete PEG single molecular weight PEG dPEG ADC reproducibility

Maleimide-NH-PEG16-CH2CH2COOH: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of High-DAR Antibody-Drug Conjugates (ADCs) with Reduced Aggregation Risk

Maleimide-NH-PEG16-CH2CH2COOH is optimally suited for constructing high drug-to-antibody ratio (DAR) ADCs where conjugate hydrophobicity and aggregation must be controlled. Evidence demonstrates that increasing PEG chain length systematically reduces conjugate hydrophobicity and aggregate content in DAR8-ADCs [1]. The PEG16 spacer provides a strategic intermediate length that balances aggregation mitigation with molecular compactness, enabling formulation of high-DAR constructs with improved stability. The maleimide enables thiol-specific conjugation to engineered or reduced cysteine residues on antibodies, while the carboxylic acid allows subsequent payload attachment after activation.

PROTAC Linker for Targeted Protein Degradation Research

Maleimide-NH-PEG16-CH2CH2COOH is commercially positioned as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras [1]. The discrete PEG16 spacer provides appropriate distance and flexibility between the E3 ligase ligand and the target protein ligand, while maintaining aqueous solubility. The carboxylic acid terminus can be coupled to amine-containing ligands using standard carbodiimide activation chemistry, and the maleimide end enables thiol conjugation, providing orthogonal reactivity for sequential PROTAC assembly [2]. This linker is for research use only and is not intended for therapeutic applications.

Site-Specific Protein-Peptide Bioconjugation with Orthogonal Reactivity

This heterobifunctional linker enables stepwise, controlled conjugation of thiol-containing biomolecules (e.g., cysteine-tagged proteins or peptides) to amine-containing targets (e.g., lysine residues, amine-modified surfaces, or amine-functionalized payloads) [1]. Evidence from peptide immobilization studies confirms that PEG-based linkers increase ligand coupling efficiency by approximately 30% compared to direct immobilization without a linker [2]. The PEG16 spacer further reduces steric hindrance and improves conjugate accessibility, making it suitable for protein labeling, surface functionalization, and biosensor development.

Surface Modification of Nanoparticles and Chromatographic Matrices

Maleimide-NH-PEG16-CH2CH2COOH can be employed to functionalize amine-modified surfaces (e.g., silica, polymeric nanoparticles, or hydrogels) with thiol-containing ligands or biomolecules [1]. The PEG16 spacer confers hydrophilicity, reduces non-specific protein binding, and maintains ligand accessibility, as supported by studies showing a 95% decrease in non-specific protein binding when PEG-based linkers are employed for peptide immobilization to chromatographic matrices [2]. The carboxylic acid enables direct coupling to amine-functionalized surfaces, while the distal maleimide provides a reactive handle for subsequent thiol-specific ligand attachment.

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